2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride
Overview
Description
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl and a molecular weight of 231.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-ethoxyphenol with formaldehyde and ethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Chemical Reactions Analysis
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Scientific Research Applications
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents, is ongoing.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride can be compared with other similar compounds, such as:
2-Ethoxyphenol: Lacks the ethylamino group, resulting in different chemical reactivity and applications.
4-[(Ethylamino)methyl]phenol: Lacks the ethoxy group, leading to variations in its chemical properties and uses.
2-Ethoxy-4-[(methylamino)methyl]phenol: Contains a methylamino group instead of an ethylamino group, which can influence its biological activity and chemical behavior.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
2-ethoxy-4-(ethylaminomethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOZDWFLGALKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177299-69-2 | |
Record name | Phenol, 2-ethoxy-4-[(ethylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177299-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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